molecular formula C19H18N4O3S2 B2752140 3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde CAS No. 930037-63-1

3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde

Cat. No. B2752140
CAS RN: 930037-63-1
M. Wt: 414.5
InChI Key: BTWZCWBANBJTAG-UHFFFAOYSA-N
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Description

The compound “3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde” is a complex organic molecule. It contains several functional groups and rings, including a nitro group, a benzaldehyde group, a piperazine ring, a thiophene ring, and a thiazole ring .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings containing atoms of at least two different elements. These include a thiophene ring (a five-membered ring with one sulfur atom), a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), and a piperazine ring (a six-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the aldehyde group could be reduced to an alcohol or reacted with a nucleophile in a nucleophilic addition reaction .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it. This includes avoiding inhalation, ingestion, or contact with skin and eyes. It’s also recommended to use it only in a well-ventilated area or under a fume hood .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its potential biological activities could also be explored, given the known activities of thiazole and thiophene derivatives .

properties

IUPAC Name

3-nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c24-11-14-1-2-17(18(9-14)23(25)26)22-6-4-21(5-7-22)10-16-13-28-19(20-16)15-3-8-27-12-15/h1-3,8-9,11-13H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWZCWBANBJTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CSC=C3)C4=C(C=C(C=C4)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-[4-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]benzaldehyde

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